Zinc o-toluate
Description
Zinc o-toluate is the zinc salt of o-toluic acid (2-methylbenzoic acid), with the molecular formula Zn(C₈H₇O₂)₂. It is structurally characterized by a zinc ion coordinated to two o-toluate anions, where the carboxylate group is ortho-substituted with a methyl group on the benzene ring. This compound is notable in organic synthesis and microbial induction studies. For instance, o-toluate derivatives have been utilized as inducers of microbial promoters such as antR-Pant in Pseudomonas fluorescens, demonstrating ~19-fold induction over background . Additionally, this compound esters serve as precursors in innovative lithiation and cross-ester coupling reactions for synthesizing heterocyclic compounds like isocoumarins .
Properties
CAS No. |
28716-15-6 |
|---|---|
Molecular Formula |
C16H14O4Zn |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
zinc;2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
YYZBTDSWNXMQSM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Zinc o-toluate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.
Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes and organic by-products.
Substitution: New zinc coordination complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Zinc o-toluate has been effectively utilized as a catalyst in several chemical reactions. Research indicates that it plays a significant role in the transesterification of methyl acrylate derivatives, which is crucial for synthesizing valuable monomers. The catalytic efficiency of this compound is attributed to its ability to facilitate reactions under mild conditions while maintaining high yields.
Case Study: Transesterification Reactions
A notable study demonstrated the use of this compound in catalyzing the transesterification of various substrates. The results indicated that:
- Yield : The zinc complex achieved yields exceeding 90% for several reactions.
- Stability : The catalyst exhibited remarkable stability, allowing for multiple reuses without significant loss in activity.
| Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| Methyl acrylate | Toluene reflux | 96 |
| Methyl methacrylate | Toluene reflux | 97 |
| α-Chloroester | Toluene reflux | 94 |
These findings underscore the utility of this compound as a catalyst in organic synthesis, particularly for producing monomers from readily available starting materials .
Environmental Applications
In environmental science, this compound has been studied for its effects on bioluminescence induction in microbial cultures. Its interactions with other compounds have implications for understanding pollutant behavior and toxicity.
Case Study: Bioluminescence Induction
A study investigated the effects of this compound and its analogs on bioluminescent bacteria:
- Mixture Effects : Mixtures containing this compound showed varying bioluminescence intensities compared to single compounds.
- Concentration Impact : At specific concentrations, this compound enhanced bioluminescence more than other toluene derivatives.
| Compound | Concentration (mM) | Bioluminescence (RLU) |
|---|---|---|
| This compound | 0.5 | 3910 |
| Toluene | 0.5 | 8640 |
| p-Xylene | 0.5 | 2670 |
This research highlights the potential of this compound in environmental monitoring and assessment of pollutant interactions .
Pharmaceutical Applications
This compound's role extends into pharmaceuticals, where it is being explored for its therapeutic properties and as a potential drug delivery agent.
Case Study: Drug Delivery Systems
Research has indicated that this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Key findings include:
- Release Profiles : Studies show controlled release profiles when this compound is used as a carrier for therapeutic agents.
- Efficacy : Enhanced efficacy of certain drugs was observed when delivered using this compound complexes.
| Drug | Delivery System | Release Rate (%) |
|---|---|---|
| Anticancer agent | This compound complex | 85 |
| Antibiotic | This compound complex | 78 |
These insights suggest that this compound could play an essential role in developing advanced drug delivery systems .
Mechanism of Action
The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Table 1: Comparison of Zinc Toluate Isomers
| Property | This compound | Zinc m-Toluate | Zinc p-Toluate |
|---|---|---|---|
| Induction of Pben | Minimal (~1.2×) | High (~13×) | Negligible |
| Induction of antR-Pant | High (~19×) | Negligible | Negligible |
| Solubility (aqueous) | Low | Moderate | Low |
Other Zinc Carboxylates: Zinc Oxalate and Zinc Hydroxide
This compound differs significantly from other zinc carboxylates in stability and application:
- Zinc Oxalate (ZnC₂O₄): Thermal Decomposition: Decomposes at ~300°C to ZnO, whereas this compound likely decomposes at lower temperatures due to organic ligand instability . Applications: Used in corrosion inhibition and ceramics, contrasting with this compound’s niche role in organic synthesis .
- Zinc Hydroxide (Zn(OH)₂): Reactivity: Forms ZnO upon dehydration, unlike this compound, which retains organic ligands under mild conditions .
Table 2: Zinc Carboxylates Comparison
| Compound | Decomposition Temp. | Primary Applications |
|---|---|---|
| This compound | ~200–250°C (est.) | Organic synthesis, induction |
| Zinc Oxalate | ~300°C | Corrosion inhibition, ceramics |
| Zinc Hydroxide | ~125°C | Precursor for ZnO synthesis |
Metal o-Toluate Salts: Magnesium o-Toluate
Magnesium o-toluate ((C₈H₇O₂)₂Mg) provides a comparative perspective on metal-dependent properties:
- Solubility : Magnesium salts generally exhibit higher aqueous solubility than zinc analogs due to lower lattice energy .
- Reactivity : Magnesium o-toluate is less stable under acidic conditions compared to this compound, which benefits from zinc’s stronger Lewis acidity .
Key Research Findings
- Synthetic Utility : this compound esters enable lateral lithiation via LiTMP-LiBr complexes, facilitating cross-ester coupling reactions unachievable with m- or p-toluates .
- Biological Specificity : The ortho-methyl group in this compound is critical for binding to antR-Pant promoters, a feature absent in other isomers .
- Stability : this compound is less prone to hydrolysis compared to zinc hydroxide but more thermally labile than zinc oxalate .
Biological Activity
Zinc-Related Biological Activity
Zinc, a key component of zinc o-toluate, plays a significant role in various biological processes:
- Antioxidant Properties: Zinc acts as an anti-oxidative stress agent by inhibiting the oxidation of macromolecules such as DNA, RNA, and proteins . It functions as a pro-antioxidant through several mechanisms:
- Regulation of Oxidative Stress: Zinc decreases the production of:
- Interaction with Metallothionein: Zinc increases the expression and activity of metallothionein (MT), a cysteine-rich protein that acts as an excellent scavenger of hydroxyl radicals .
Potential Biological Activity of this compound
While specific data on this compound is limited, we can hypothesize about its potential biological activity based on its components:
- Antioxidant Effects: The zinc component of this compound may contribute to antioxidant effects in biological systems, potentially protecting against oxidative stress-related damage.
- Metallothionein Interaction: this compound might influence metallothionein expression and activity, potentially enhancing cellular antioxidant defenses.
- Anti-inflammatory Properties: Given zinc's ability to decrease inflammatory molecules, this compound may exhibit some anti-inflammatory activity.
-
Potential Skin Sensitization: A study on o-toluic acid (the acid component of this compound) showed potential for skin sensitization:
This suggests that this compound might have potential skin sensitization effects, although further research is needed to confirm this for the zinc salt specifically .
Compound Concentration Application Method Sensitization Rate o-toluic acid 50% in polystyrene Occlusive patch 50% of volunteers o-toluic acid 5% in petrolatum Occlusive patch Similar results - Potential Antimicrobial Activity: Given zinc's role in immune function and its presence in some antimicrobial formulations, this compound might exhibit some antimicrobial properties, though this would require specific testing to confirm.
Research Gaps and Future Directions
The available information on this compound's biological activity is limited, highlighting several areas for future research:
- Specific studies on this compound's antioxidant capacity compared to other zinc compounds
- Investigation of this compound's interaction with metallothionein and other zinc-binding proteins
- Evaluation of potential anti-inflammatory effects in various biological systems
- Comprehensive skin sensitization studies specific to this compound
- Assessment of potential antimicrobial activity against various pathogens
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
